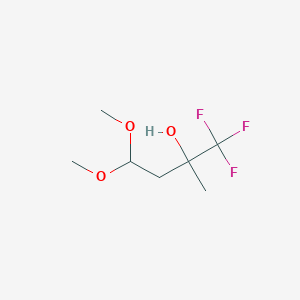
1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
Overview
Description
“1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol” is a chemical compound with the molecular formula C7H13F3O3 . It has a molecular weight of 202.17 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3O3/c1-6(11,7(8,9)10)4-5(12-2)13-3/h5,11H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Free Radical Substitution in Aliphatic Compounds
1,1,1-Trifluoro-2-methylbutane has been studied for its behavior in chlorination reactions in both gas and solvent phases. Despite the electron-attracting influence of the trifluoromethyl group, the chlorination at the 2-position is not significantly retarded, suggesting a need to consider steric effects and the release of steric compression associated with the abstraction of the hydrogen atom from the 2-position in such reactions (Atto & Tedder, 1982).
Synthesis of Trifluoromethylated Furan Derivatives
The compound plays a role in the synthesis of new trifluoromethylated furan derivatives. The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones produces fluorinated aminoketenimines, which then undergo enolization-cyclization reactions to form these derivatives (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Nonproteinogenic Amino Acids Synthesis
It has been used in the synthesis and determination of the absolute configuration of various nonproteinogenic amino acids, like trifluoroleucine. This involves complex synthesis pathways including the use of racemic 4,4,4-trifluoro-3-methyl-1-butanol and oxidative processes (Weinges & Kromm, 1985).
Regioselective Demethylation Studies
The compound is also involved in studies of regioselective demethylation, as seen in the reaction of 2,7-dimethoxy-1-methylnaphthalene with sodium thioethoxide (Cannon, Feutrill, & Wong, 1983).
Lipase-Mediated Kinetic Resolution
It has been used in the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of corresponding esters, indicating its potential in enantioselective synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Radical Addition to Unsaturated Systems
The compound has been studied for its role in the photochemical reactions of trifluoroiodomethane or hydrogen bromide, demonstrating its utility in understanding radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O3/c1-6(11,7(8,9)10)4-5(12-2)13-3/h5,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCLVUVSJETRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320966 | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
CAS RN |
73893-35-3 | |
| Record name | NSC367275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



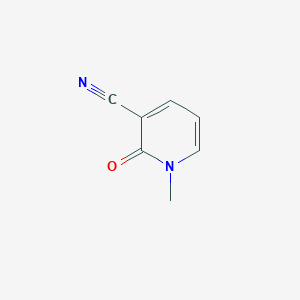
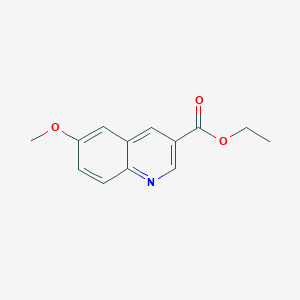
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
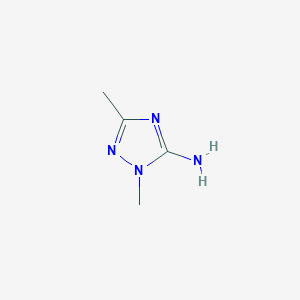
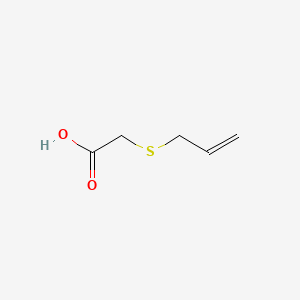
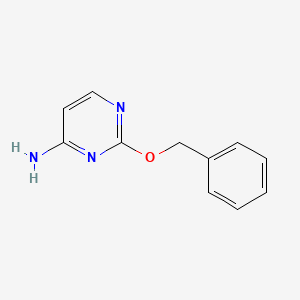
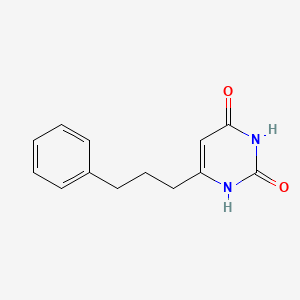
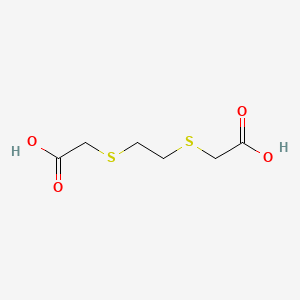
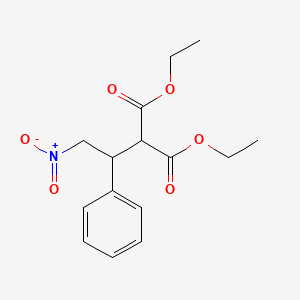
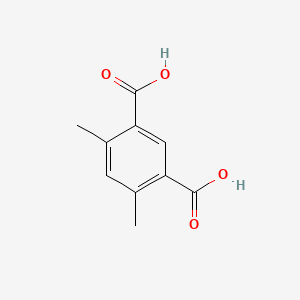

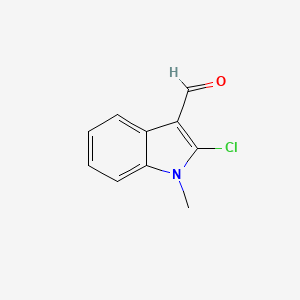
![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)
